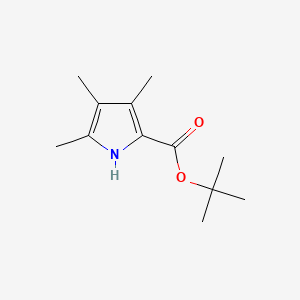

叔丁基3,4,5-三甲基-2-吡咯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound. Pyrrole derivatives are of significant interest due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The tert-butyl group attached to the pyrrole ring increases the steric bulk and can influence the reactivity and physical properties of the compound .

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex due to the reactivity of the pyrrole ring. However, efficient synthetic methods have been developed. For instance, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported, utilizing in situ hydrolysis of tert-butyl esters . Additionally, the synthesis of highly functionalized 2-pyrrolidinones, such as tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, has been achieved from readily available materials, demonstrating the versatility of pyrrole derivatives .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex due to the presence of various substituents. X-ray diffraction studies have been used to characterize the structure of related compounds, such as tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, providing insights into the conformation and intermolecular interactions of these molecules .

Chemical Reactions Analysis

Pyrrole derivatives undergo a variety of chemical reactions. For example, the reaction of tert-butyl esters of pyrrole carboxylic acids with singlet oxygen can yield peroxidic intermediates, which can further react with nucleophiles to produce substituted pyrroles . The generation of reactive intermediates like 1-tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole has been confirmed, and its reactions with various trapping agents have been studied .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The introduction of tert-butyl and other alkyl groups can affect properties such as solubility, boiling point, and stability. The coordination modes of pyrrolide derivatives, such as 2,5-di(tert-butyl)pyrrolide, have been investigated, revealing details about bond lengths and coordination numbers that are crucial for understanding their reactivity . Additionally, the thermal properties and stability of these compounds have been characterized using various spectroscopic and analytical techniques .

科学研究应用

合成应用

- 叔丁基3,4,5-三甲基-2-吡咯甲酸酯用于合成具有潜在蚊虫幼虫毒杀和抗菌性能的新化合物(Castelino et al., 2014)。

- 它作为有机化学中的多功能构建块,在促进亲核取代和自由基反应方面发挥作用,用于创造各种化合物(Jasch et al., 2012)。

聚合和材料科学

- 在聚合过程中,叔丁基3,4,5-三甲基-2-吡咯甲酸酯用于制备羟基终止的聚异丁烯,这是聚合科学中的重要组成部分(Morgan & Storey, 2010)。

- 它参与形成混合叔丁基甲基铝氧烷的反应,这是烯烃聚合中重要的共催化剂(Watanabi et al., 2001)。

药物和生物研究

- 这种化合物用于烷基4-噻唑甲酸酯的直接C-2芳基化,这是合成噻肽类抗生素核心的一步(Martin et al., 2008)。

- 已对其衍生物进行研究,以探讨其潜在的神经和抗肿瘤活性(Iovel' et al., 2003)。

环境和安全应用

- 对叔丁基化合物的热危险性进行研究,包括叔丁基3,4,5-三甲基-2-吡咯甲酸酯,在工业环境中安全处理至关重要(Chen & Shu, 2016)。

安全和危害

属性

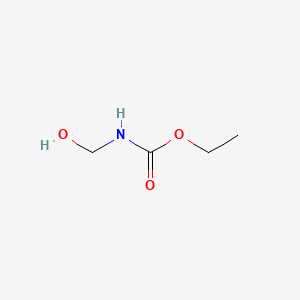

IUPAC Name |

tert-butyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-7-8(2)10(13-9(7)3)11(14)15-12(4,5)6/h13H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUCLUDOOSRGFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C)C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342875 |

Source

|

| Record name | tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate | |

CAS RN |

50634-31-6 |

Source

|

| Record name | tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。